molecular formula C23H22N2O2S2 B11209586 7-Ethoxy-5-[4-(methylsulfanyl)phenyl]-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

7-Ethoxy-5-[4-(methylsulfanyl)phenyl]-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11209586
M. Wt: 422.6 g/mol
InChI Key: RCNGNGKRWOOMEA-UHFFFAOYSA-N
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Description

7-ETHOXY-5-[4-(METHYLSULFANYL)PHENYL]-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE is a complex organic compound that belongs to the class of pyrazolo[1,5-c][1,3]benzoxazines This compound is characterized by its unique structure, which includes an ethoxy group, a methylsulfanyl phenyl group, and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ETHOXY-5-[4-(METHYLSULFANYL)PHENYL]-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of a suitable hydrazine derivative with a diketone or an α,β-unsaturated carbonyl compound.

    Cyclization: The pyrazole intermediate undergoes cyclization with an appropriate benzoxazine precursor to form the core structure of the compound.

    Functional Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

7-ETHOXY-5-[4-(METHYLSULFANYL)PHENYL]-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.

Scientific Research Applications

7-ETHOXY-5-[4-(METHYLSULFANYL)PHENYL]-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-ETHOXY-5-[4-(METHYLSULFANYL)PHENYL]-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating the activity of receptors on the cell surface or within the cell.

    Signal Transduction: Affecting intracellular signaling pathways that regulate various cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (4-METHOXYPHENYL)[2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]METHANONE
  • 2-(4-ETHOXYPHENYL)-5-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZINE

Uniqueness

7-ETHOXY-5-[4-(METHYLSULFANYL)PHENYL]-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C23H22N2O2S2

Molecular Weight

422.6 g/mol

IUPAC Name

7-ethoxy-5-(4-methylsulfanylphenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C23H22N2O2S2/c1-3-26-20-7-4-6-17-19-14-18(21-8-5-13-29-21)24-25(19)23(27-22(17)20)15-9-11-16(28-2)12-10-15/h4-13,19,23H,3,14H2,1-2H3

InChI Key

RCNGNGKRWOOMEA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)SC

Origin of Product

United States

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